![molecular formula C12H19NO B031990 1-(Dimethylamino)-2-phenylbutan-2-ol CAS No. 5612-61-3](/img/structure/B31990.png)
1-(Dimethylamino)-2-phenylbutan-2-ol
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Overview
Description
Synthesis Analysis
The synthesis of 1-(Dimethylamino)-2-phenylbutan-2-ol involves several key steps, including the acid-catalyzed dehydration of its precursors to yield various elimination products. For instance, the dehydration of 1,2-diphenyl-4-dimethylaminobutan-2-ol leads to all four possible elimination products, highlighting the compound's versatile reactivity and the complexity of its synthesis pathway (Casy & Pocha, 1967).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be quite complex, with studies revealing the magnetic non-equivalence of certain groups within the molecules. Notably, investigations into similar compounds have shed light on the geometric parameters and the peculiarities of their molecular structures, such as significant bond shortening and the realization of certain bonds in sterically unfavorable forms (Chernega, Rusanov, & Povolotskii, 2001).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including elimination reactions that result in the formation of different isomers and derivatives. These reactions are influenced by conditions such as acidity and the presence of catalysts, demonstrating the compound's reactivity and the factors that affect its chemical behavior (Casy & Ison, 1969).
Physical Properties Analysis
The physical properties of this compound, such as its solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments and applications. While specific data on these properties are not detailed here, such characteristics are essential for determining the compound's suitability for various scientific and industrial applications.
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, basicity, and reactivity towards other compounds, are integral to its applications in chemical synthesis and pharmaceuticals. The compound's ability to participate in diverse chemical reactions makes it a valuable entity for research and development in chemistry and related fields.
Scientific Research Applications
Antituberculosis Activity
A derivative of 1-(Dimethylamino)-2-phenylbutan-2-ol, specifically (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, has shown high antituberculosis activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).
Synthesis and Chemical Transformations
Several studies have investigated the synthesis and chemical transformations of derivatives of this compound. These include:
- The dehydration of 1,2-diphenyl-4-dimethylaminobutan-2-ol, yielding various elimination products (Casy & Pocha, 1967).
- The acid-catalyzed dehydration of 4-dimethylamino-2-p-methoxyphenyl-1-phenylbutan-2-ol leading to different aminobutenes, with further investigations into their anti-histaminic properties (Casy & Parulkar, 1969).
Enantioselective Synthesis
The compound has been used in enantioselective synthesis studies. For instance, a study focused on the engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones, using derivatives of this compound as intermediates (Zhang et al., 2015).
Potential as Antidepressant Agents
There has been research into the potential antidepressant properties of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide and its analogues, which are structurally related to this compound (Clark et al., 1979).
Structural and Physical Properties
Research has also been conducted on the structural and physical properties of compounds related to this compound, such as their stereoselective formation, anomalous stretching frequencies, and crystal structures https://consensus.app/papers/stretching-frequencies-casy/6945c88e485b5a25b67cecdec37592fd/?utm_source=chatgpt" target="_blank">(McCague et al., 1988; Casy & Pocha, 1966)
Mechanism of Action
Target of Action
Similar compounds such as deanol and nap-226-90 have been shown to interact with acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating signal transduction at the neuromuscular junction .
Biochemical Pathways
For instance, Deanol has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .
Pharmacokinetics
For instance, 17-Dimethylamino-ethylamino-17-demethoxy-geldanamycin (17-DMAG) has been shown to be widely distributed to tissues but is retained for longer in tumors than normal tissues .
Result of Action
For example, 17-DMAG has been shown to decrease Raf-1 and increase HSP70 expression in various tissues .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
properties
IUPAC Name |
1-(dimethylamino)-2-phenylbutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-12(14,10-13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXOHRYHPSLKNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)C)(C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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